molecular formula C9H8N2S B3240548 2-(4-Methyl-1,3-thiazol-2-yl)pyridine CAS No. 14384-69-1

2-(4-Methyl-1,3-thiazol-2-yl)pyridine

Cat. No.: B3240548
CAS No.: 14384-69-1
M. Wt: 176.24 g/mol
InChI Key: GYEWUNYAQBBSPU-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-2-yl)pyridine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)pyridine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-halo ketones with thiourea or thioamides under acidic or basic conditions. For instance, 4-methyl-2-bromoacetylpyridine can react with thiourea in the presence of a base like sodium hydroxide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ catalysts and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, chlorine, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Halogenated thiazole derivatives

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)pyridine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound can interfere with cellular signaling pathways, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1,3-thiazol-2-yl)benzene
  • 2-(4-Methyl-1,3-thiazol-2-yl)quinoline
  • 2-(4-Methyl-1,3-thiazol-2-yl)imidazole

Uniqueness

2-(4-Methyl-1,3-thiazol-2-yl)pyridine is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

IUPAC Name

4-methyl-2-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEWUNYAQBBSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301250
Record name 2-(4-Methyl-2-thiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14384-69-1
Record name 2-(4-Methyl-2-thiazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14384-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-2-thiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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